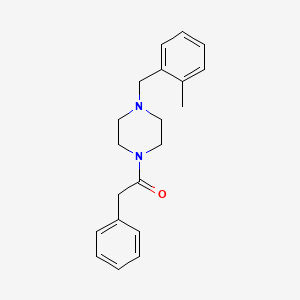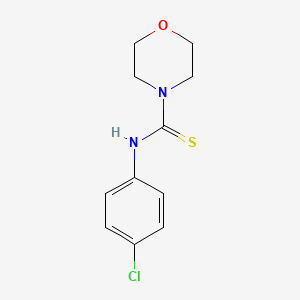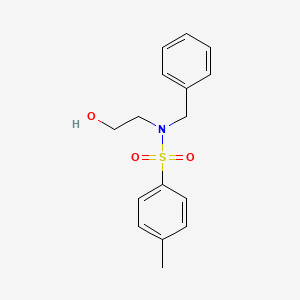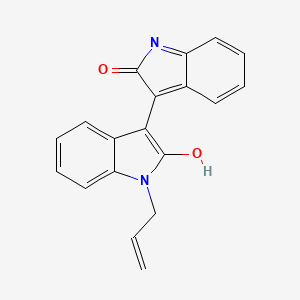![molecular formula C15H20N2OS B5700809 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. Additionally, this compound has been found to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is its specificity for BTK, which may reduce off-target effects and improve therapeutic efficacy. However, one limitation of this compound is that it may not be effective in all types of cancer, as BCR signaling is not the only pathway involved in cancer cell survival and proliferation.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide. These include:
1. Combination therapy: this compound may be used in combination with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their anti-tumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from this treatment.
3. CNS malignancies: Further research is needed to determine the efficacy of this compound in treating CNS malignancies, such as glioblastoma.
4. Resistance mechanisms: Understanding the mechanisms of resistance to this compound may help to develop strategies to overcome this resistance and improve treatment outcomes.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Further research is needed to determine its potential as a cancer treatment in clinical settings.
Métodos De Síntesis
The synthesis of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chloro-N-methylbenzamide to yield this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)
![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)



![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
